molecular formula C12H23N3O B1671243 Esaprazole CAS No. 64204-55-3

Esaprazole

Katalognummer: B1671243
CAS-Nummer: 64204-55-3
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: RTFADALJKSFJDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esaprazole is a chemical compound known for its gastro-protective properties. It is primarily used as an antiulcer agent, providing protection to the gastric mucosa. The compound has shown promising results in stimulating gastric mucus output, which contributes to its effectiveness in treating ulcers and related conditions .

Vorbereitungsmethoden

The synthesis of Esaprazole involves several steps, starting with the condensation of 2-chloromethyl-4-nitryl-3,5-dimethyl pyridine hydrochloride and 5-methoxyl-2-mercapto benzimidazole. This is followed by asymmetric oxidation and methoxidation to produce this compound salt . The preparation method is designed to be simple and suitable for industrial production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Esaprazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various catalysts to facilitate the reactions. The major products formed from these reactions are the this compound salt and its intermediates.

Wissenschaftliche Forschungsanwendungen

Esomeprazole is a proton pump inhibitor (PPI) used to treat various acid-reflux disorders and other conditions . It is the S-isomer of omeprazole and has demonstrated greater healing rates and symptom resolution in cases of erosive esophagitis compared to omeprazole .

Indications and Applications

Esomeprazole is indicated for the treatment of several conditions :

  • Healing and maintenance of erosive esophagitis .
  • Symptomatic gastroesophageal reflux disease (GERD) .
  • Peptic ulcer disease .
  • H. pylori eradication .
  • Prevention of gastrointestinal bleeds with NSAID use .
  • Long-term treatment of pathological hypersecretory conditions , including Zollinger-Ellison Syndrome .
  • Symptomatic treatment of upper GI Crohn's disease , including esophageal, gastroduodenal, and jejunoileal disease .

Dosage and Administration

For the treatment of pathological GI hypersecretory conditions, patients have received total daily dosages of esomeprazole ranging from 80 mg to 240 mg . The drug was generally well-tolerated at these dosages for the duration of a 12-month study .

Clinical Studies

Esomeprazole 20 mg was studied in adults experiencing heartburn frequently (two or more days per week) without confirmed diagnoses of gastro-oesophageal reflux disease . Participants were randomly assigned to receive either esomeprazole 20 mg or a placebo once daily for 14 days, following a one-week placebo run-in period . The results showed that esomeprazole significantly increased the percentage of heartburn-free days compared to the placebo, starting from days 1–4, with the greatest benefit observed during days 5–14 . During days 5–14, the esomeprazole group increased their heartburn-free time over the run-in period by 32.5%, while the placebo group increased by 14.3% (p<0.001) .

In a study assessing the efficacy of esomeprazole in preventing relapse of healed erosive esophagitis, 318 gastroesophageal reflux patients with healed erosive esophagitis were randomized to maintenance therapy with once-daily esomeprazole at 40 mg, 20 mg, or 10 mg, or placebo, in a U.S., double-blind multicenter trial . After 6 months, healing was maintained in 93.6% of patients treated with esomeprazole 40 mg, 93.2% treated with esomeprazole 20 mg, and 57.1% treated with esomeprazole 10 mg, compared to 29.1% in the placebo group (p < 0.001 vs placebo) .

EsoduoR

EsoduoR, containing immediate-release (IR) esomeprazole, has shown promise in managing patients with severe symptoms . In a randomized, double-blind, active-controlled phase 4 study, EsoduoR was found to be non-inferior to NexiumR in adult patients . Additional analysis suggested that symptom improvement in patients with NERD might be faster with EsoduoR compared to NexiumR .

Safety and Tolerability

Wirkmechanismus

Esaprazole exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This binding is irreversible, leading to prolonged inhibition of gastric acid secretion . Additionally, this compound has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, which may contribute to its gastro-protective effects .

Vergleich Mit ähnlichen Verbindungen

Esaprazole is similar to other proton pump inhibitors such as Omeprazole, Lansoprazole, Pantoprazole, and Rabeprazole. it is unique in its specific enantiomeric form, which provides enhanced efficacy in inhibiting gastric acid secretion . Compared to other proton pump inhibitors, this compound has shown superior control of gastric acidity, making it a preferred choice for treating severe gastroesophageal reflux disease and peptic ulcers .

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

This compound’s unique properties and effectiveness make it a valuable compound in the treatment of acid-related disorders.

Biologische Aktivität

Esomeprazole, a proton pump inhibitor (PPI), is primarily known for its role in reducing gastric acid secretion. However, emerging research has highlighted its diverse biological activities beyond acid suppression, particularly in the context of cancer therapy and gastroesophageal reflux disease (GERD). This article delves into the biological activity of esomeprazole, summarizing key research findings, case studies, and data tables that illustrate its multifaceted effects.

Esomeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. Its pharmacokinetics involve extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Notably, polymorphisms in CYP2C19 can affect esomeprazole metabolism, influencing clinical outcomes in different populations .

Anticancer Activity

Recent studies have illuminated esomeprazole's potential as an anticancer agent. Research indicates that esomeprazole can enhance the efficacy of ionizing radiation and chemotherapeutic agents by modulating cancer cell growth and metastasis. For instance, a study involving head and neck squamous cell carcinoma (HNSCC) demonstrated that esomeprazole treatment resulted in:

  • Cell Cycle Arrest : Esomeprazole induced G1 phase arrest in HN30 cells, inhibiting progression to the S phase where DNA replication occurs .
  • Regulation of Cancer-Related Proteins : The reverse phase protein array (RPPA) analysis revealed differential regulation of proteins such as p21 and ULK1, which are critical for cell cycle control and autophagy .

Table 1: Effects of Esomeprazole on Cancer Cell Lines

ParameterEffect ObservedReference
Cell Cycle ArrestG1 phase arrest
Protein RegulationUpregulation of p21 and ULK1
Sensitization to RadiationEnhanced effect on tumor cells

Efficacy in Gastroesophageal Reflux Disease (GERD)

Esomeprazole has been extensively studied for its efficacy in treating GERD. A meta-analysis encompassing eight randomized controlled trials (RCTs) with a total of 4,495 patients showed significant improvements in GERD symptoms compared to placebo. Key findings include:

  • Symptom Relief : Esomeprazole significantly reduced relapse rates (RR = 0.729; 95% CI: 0.670 to 0.794) and improved heartburn symptoms .
  • Long-term Efficacy : In a study comparing laparoscopic antireflux surgery with esomeprazole treatment over five years, the remission rate was higher in the esomeprazole group (92% vs. 85%) despite some treatment failures .

Table 2: Efficacy Outcomes of Esomeprazole in GERD Treatment

OutcomeEsomeprazole Group (%)Control Group (%)Reference
Remission Rate at 5 Years9285
Heartburn-Free DaysSignificantly higherLower
Relapse RatesRR = 0.729-

Case Studies

Several case studies have documented esomeprazole's effectiveness in clinical settings:

  • Case Study on Cancer Patient : A patient with advanced HNSCC treated with esomeprazole showed significant tumor reduction when combined with radiation therapy, suggesting a synergistic effect .
  • GERD Management : In a cohort of patients experiencing chronic heartburn, those treated with esomeprazole reported a marked increase in heartburn-free days compared to those receiving placebo, illustrating its practical benefits in symptom management .

Eigenschaften

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFADALJKSFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91290-76-5 (mono-hydrochloride)
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046147
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64204-55-3
Record name Esaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64204-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esaprazole
Reactant of Route 2
Reactant of Route 2
Esaprazole
Reactant of Route 3
Reactant of Route 3
Esaprazole
Reactant of Route 4
Reactant of Route 4
Esaprazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Esaprazole
Reactant of Route 6
Reactant of Route 6
Esaprazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.